

Introduction: A Versatile Synthetic Intermediate

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Compound of Interest

Compound Name:	2-Chloro-4-cyanophenylboronic acid
Cat. No.:	B1370755

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2-Chloro-4-cyanophenylboronic acid, identified by the CAS Number 677743-50-9, is a highly functionalized arylboronic acid.^{[1][2]} Its structure, featuring a phenyl ring substituted with a boronic acid moiety, a chloro atom, and a cyano group, makes it an exceptionally valuable reagent. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the chloro and cyano functionalities serve as strategic points for further molecular elaboration. This unique combination allows for the efficient construction of complex molecular architectures, particularly biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs). Its utility is demonstrated in the synthesis of targeted therapeutics, including TTK kinase inhibitors and HSP90 inhibitors.^[2]

Physicochemical & Structural Properties

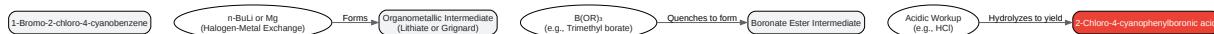
The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and application in synthesis. The properties of **2-Chloro-4-cyanophenylboronic acid** are summarized below. Proper storage in an inert atmosphere at 2-8°C is crucial to prevent degradation, particularly protodeboronation, ensuring its reactivity is preserved.

Property	Value	Source
CAS Number	677743-50-9	[1] [2]
Molecular Formula	C ₇ H ₅ BCINO ₂	[2]
Molecular Weight	181.38 g/mol	[2]
Physical Form	Solid, typically a white powder	
Boiling Point	367.1 ± 52.0 °C (Predicted)	[2]
Density	1.41 ± 0.1 g/cm ³ (Predicted)	[2]
InChI Key	MSCQYLAIRMCGGF-UHFFFAOYSA-N	
Storage	Inert atmosphere, 2-8°C	

Synthesis Pathway: A General Approach

The synthesis of arylboronic acids is a well-established field in organic chemistry. While specific manufacturing protocols for **2-Chloro-4-cyanophenylboronic acid** are proprietary, a common and logical pathway involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis. This method leverages the nucleophilicity of an organolithium or Grignard reagent derived from a corresponding aryl halide.

A plausible synthetic route starts from 1-bromo-2-chloro-4-cyanobenzene. This precursor undergoes a halogen-metal exchange or Grignard formation, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures to form a boronate ester. The final step is an acidic workup to hydrolyze the ester, yielding the target boronic acid.[\[3\]](#)[\[4\]](#)



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Caption: General workflow for arylboronic acid synthesis.

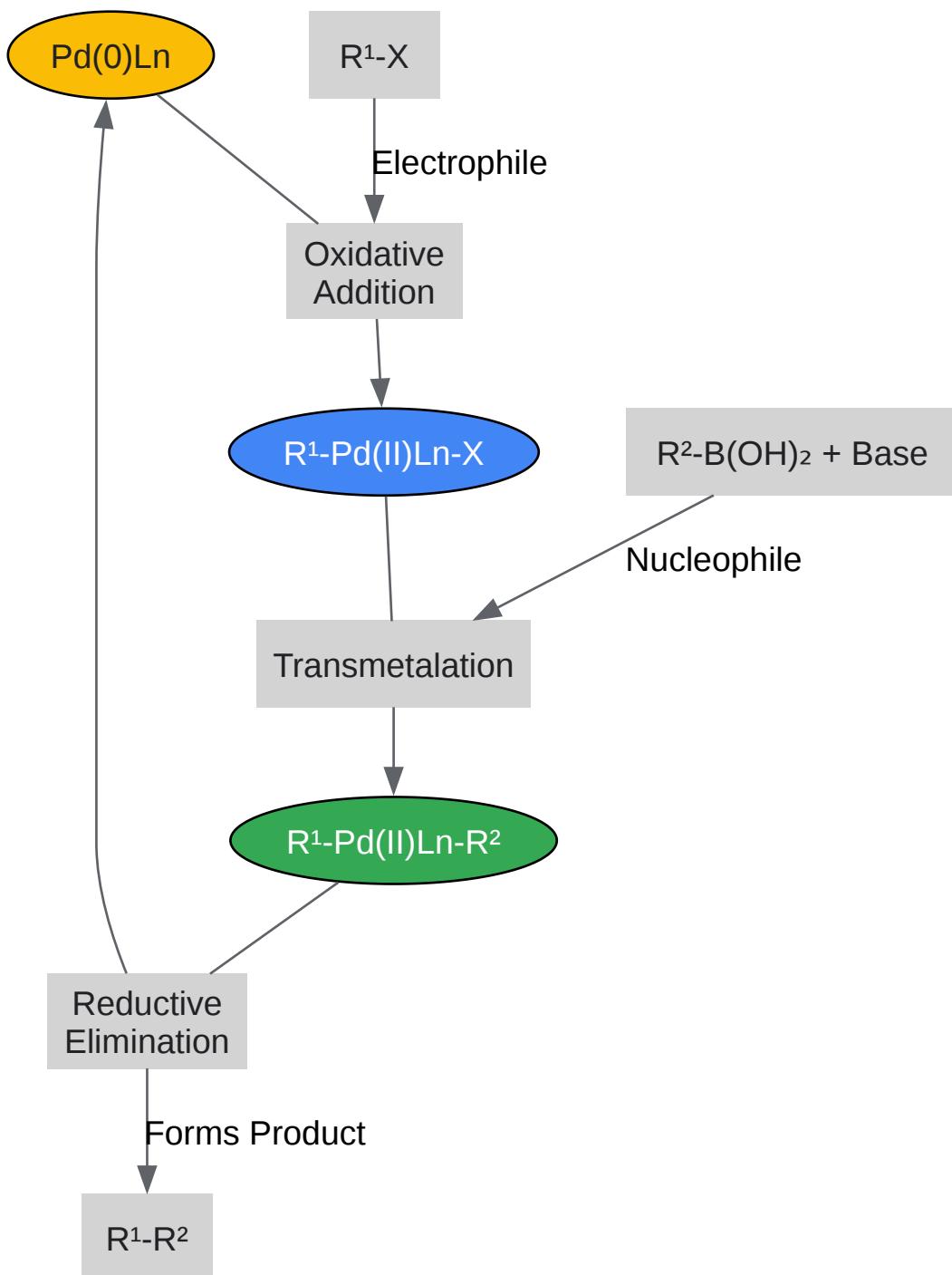
Conceptual Laboratory Protocol: Synthesis

- Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with the starting material, 1-bromo-2-chloro-4-cyanobenzene, and anhydrous THF. The solution is cooled to -78 °C.
- Organometallic Formation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the low temperature to facilitate the lithium-halogen exchange. The reaction is stirred for 1-2 hours.
- Boration: Triisopropyl borate is added slowly to the reaction mixture. The choice of a bulky borate ester can help minimize the formation of over-arylated boron species. The mixture is allowed to slowly warm to room temperature overnight.
- Hydrolysis & Isolation: The reaction is quenched with aqueous HCl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.^[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloro-4-cyanophenylboronic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^[5] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.^[6]

The reaction involves three key stages in a catalytic cycle driven by a palladium(0) complex: Oxidative Addition, Transmetalation, and Reductive Elimination.^[7]

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanistic Pillars & Causality

- Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of an aryl or vinyl halide (R^1-X).^{[6][7]} This is often the rate-limiting step. The reactivity of the halide is crucial, with the general trend being $I > Br > OTf >> Cl$. The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate the activation of less reactive aryl chlorides.^[6]
- Transmetalation: This step involves the transfer of the organic group (R^2) from the boron atom to the palladium center.^[7] Critically, this process requires activation of the boronic acid with a base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4). The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic "ate" complex $[R^2-B(OH)_3]^-$, which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.^[8]
- Reductive Elimination: The final step involves the two organic groups (R^1 and R^2) coupling together and eliminating from the palladium center to form the new C-C bond. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.^[7] Isomerization to a *cis* complex is required for this step to occur.^[9]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling between **2-Chloro-4-cyanophenylboronic acid** and a generic aryl bromide.

- Reagent Preparation: To a reaction vessel, add **2-Chloro-4-cyanophenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K_2CO_3 , 3.0 equivalents).
- Catalyst Addition: Add the palladium catalyst. A common choice is $Pd(PPh_3)_4$ (tetrakis(triphenylphosphine)palladium(0)) at 3-5 mol%. Alternatively, a pre-catalyst like $Pd(OAc)_2$ can be used with a suitable phosphine ligand (e.g., SPhos, XPhos).
- Solvent & Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. The system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

- Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.
- Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Significance in Drug Discovery & Medicinal Chemistry

Boronic acids are considered privileged structures in medicinal chemistry.^[10] They are valued for their stability, low toxicity, and versatile reactivity.^[10] The degradation product in vivo is boric acid, a relatively benign compound that can be eliminated by the body.^[10] This favorable profile has led to several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib (Velcade).^[11]

2-Chloro-4-cyanophenylboronic acid is particularly advantageous for drug development for two key reasons:

- Scaffold Construction: It provides a direct route to introduce a di-substituted phenyl ring into a target molecule. This is crucial for structure-activity relationship (SAR) studies, where precise positioning of substituents is needed to optimize binding affinity, selectivity, and pharmacokinetic properties.
- Handles for Derivatization: The chloro and cyano groups are not mere spectators. The cyano group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up avenues for further diversification.^[12] The chloro group can participate in other cross-coupling reactions or nucleophilic aromatic substitution, allowing for sequential, controlled modifications.

Safety & Handling

As with all laboratory chemicals, proper safety precautions must be observed.

- Signal Word: Warning

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

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